Magnesium;propan-1-olate;chloride
Description
Magnesium propan-1-olate chloride (Mg(OCH₂CH₂CH₃)Cl) is a magnesium-based organometallic compound featuring a propan-1-olate (1-propoxide) ligand and a chloride ion. Such compounds are typically employed in organic synthesis, catalysis, or materials science. The absence of direct references to Mg(OCH₂CH₂CH₃)Cl in the evidence necessitates a comparative analysis with structurally or functionally related compounds to infer its properties and applications .
Properties
CAS No. |
34259-73-9 |
|---|---|
Molecular Formula |
C3H7ClMgO |
Molecular Weight |
118.84 g/mol |
IUPAC Name |
magnesium;propan-1-olate;chloride |
InChI |
InChI=1S/C3H7O.ClH.Mg/c1-2-3-4;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UYICAKKJLNIPRK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[O-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alcoholysis of Pre-Formed Grignard Reagents
A well-documented route involves the alcoholysis of ethyl magnesium chloride (CH$$3$$CH$$2$$MgCl) with propan-1-ol. In this method, propan-1-ol is added dropwise to a solution of ethyl magnesium chloride in diethyl ether at 0–5°C under anhydrous conditions. The reaction proceeds as follows:
$$
\text{CH}3\text{CH}2\text{MgCl} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{OMgCl} + \text{CH}3\text{CH}2\text{OH}
$$
The intermediate, magnesium propan-1-olate chloride, remains suspended in the ether matrix and is typically purified via distillation after quenching with dilute hydrochloric acid. This method leverages the nucleophilic displacement of the ethyl group by propan-1-olate, a reaction favored by the steric and electronic properties of tertiary Grignard reagents.
Direct Reaction of Magnesium with Propan-1-ol and Hydrogen Chloride
Magnesium metal reacts with propan-1-ol in the presence of hydrogen chloride (HCl) to yield magnesium propan-1-olate chloride. The process requires meticulous control of moisture and temperature (0–10°C) to prevent side reactions:
$$
\text{Mg} + 2\text{CH}3\text{CH}2\text{CH}2\text{OH} + 2\text{HCl} \rightarrow \text{Mg(OCH}2\text{CH}2\text{CH}3\text{)Cl} + \text{H}2 + \text{H}2\text{O}
$$
Anhydrous diethyl ether or tetrahydrofuran (THF) serves as the solvent to stabilize the organomagnesium intermediate. This method is less common due to challenges in controlling the exothermic reaction and ensuring complete conversion of magnesium metal.
Flow Chemistry Approaches
Stratified Packed-Bed Reactors with Lithium Chloride
Recent advancements in flow chemistry have enabled the continuous synthesis of magnesium organometallics. In a stratified packed-bed reactor, magnesium turnings and lithium chloride (LiCl) are layered in a column, through which propan-1-ol and a chlorinating agent (e.g., HCl gas) are flowed. The lithium chloride acts as a catalyst, enhancing the reactivity of magnesium by disrupting its passivation layer. The reaction occurs at ambient pressure and 25–50°C, producing magnesium propan-1-olate chloride with >90% efficiency. This method minimizes batch-to-batch variability and improves safety by circumventing the handling of pyrophoric intermediates.
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Industrial synthesis prioritizes flow chemistry due to its scalability and reduced reliance on batch processing. Large-scale reactors employ nickel or stainless steel to withstand corrosive intermediates, with in-line spectroscopy for real-time monitoring. Challenges include maintaining anhydrous conditions and managing the exothermicity of direct magnesium reactions, which necessitate advanced cooling systems.
Chemical Reactions Analysis
Types of Reactions
Magnesium propan-1-olate chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and propan-1-ol.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound can be used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and propan-1-ol.
Reduction: Various reduced organic compounds.
Substitution: Substituted magnesium alkoxides or amines.
Scientific Research Applications
Magnesium propan-1-olate chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the preparation of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium propan-1-olate chloride involves the coordination of the magnesium ion with the propan-1-olate and chloride ions. This coordination facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The magnesium ion acts as a Lewis acid, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Magnesium Chloride (MgCl₂)
Structure and Properties :
- Molecular formula: MgCl₂ (anhydrous) or MgCl₂·6H₂O (hexahydrate).
- Molar mass: 203.30 g/mol (hexahydrate) .
- Solubility: Highly soluble in water, as evidenced by its use in 0.01 M solutions for titrations .
Benzyl Magnesium Chloride (C₆H₅CH₂MgCl)
Structure and Properties :
Reactivity :
- Highly reactive with water and oxygen, typical of organomagnesium compounds.
Potassium Chloride (KCl)
Structure and Properties :
Ammonium Chloride (NH₄Cl)
Data Table: Comparative Analysis of Selected Compounds
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